molecular formula C32H39NO4 B018666 (S)-Fexofenadine CAS No. 139965-11-0

(S)-Fexofenadine

Cat. No.: B018666
CAS No.: 139965-11-0
M. Wt: 501.7 g/mol
InChI Key: RWTNPBWLLIMQHL-LJAQVGFWSA-N
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Description

(S)-Fexofenadine: is a second-generation antihistamine used primarily to treat allergic symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is known for its non-sedative properties compared to first-generation antihistamines. This compound works by blocking histamine H1 receptors, thereby preventing the typical allergic response.

Mechanism of Action

Target of Action

(S)-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .

Mode of Action

Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to these receptors and stabilizes them in an inactive state, preventing histamine from binding and initiating an allergic response . This action reduces the allergic symptoms associated with histamine release, such as sneezing, itching, and runny nose .

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine is the histamine signaling pathway . By inhibiting the Histamine H1 receptor, Fexofenadine prevents the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .

Pharmacokinetics

Fexofenadine exhibits the following ADME properties:

These properties contribute to Fexofenadine’s high bioavailability and long duration of action .

Result of Action

At the molecular level, Fexofenadine’s action results in the stabilization of Histamine H1 receptors in an inactive state . At the cellular level, this leads to a decrease in histamine-mediated responses, including reduced vascular permeability and decreased release of pro-inflammatory mediators . Clinically, this results in a reduction of allergy symptoms such as sneezing, itching, runny nose, and eye watering .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, co-administration with grapefruit juice has been shown to decrease the absorption of Fexofenadine, reducing its effectiveness . Additionally, extreme temperatures may affect the stability of the drug . Understanding these environmental influences is crucial for optimizing the use of Fexofenadine in allergy treatment .

Biochemical Analysis

Biochemical Properties

(S)-Fexofenadine interacts with various biomolecules, primarily the histamine H1 receptor. By binding to these receptors, this compound prevents histamine from exerting its effect, thereby reducing allergic symptoms . The nature of this interaction is competitive, meaning that this compound competes with histamine for the same binding site on the H1 receptor .

Cellular Effects

In terms of cellular effects, this compound’s primary action is on cells that express histamine H1 receptors, such as mast cells and basophils. By blocking the action of histamine, this compound prevents the downstream effects of histamine signaling, including vasodilation, increased vascular permeability, and sensory nerve stimulation . This can influence cellular metabolism by reducing the energy expenditure associated with these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors and exerting its effects. As a result, the typical allergic response is mitigated. This mechanism does not involve enzyme inhibition or activation, but rather competitive receptor antagonism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are typically immediate, with peak plasma concentrations occurring 2-3 hours after administration . The drug is stable under normal conditions, and its effects can last for up to 24 hours . Long-term effects on cellular function have not been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Lower doses effectively reduce allergic symptoms, while higher doses do not significantly increase efficacy but may lead to increased risk of side effects . No toxic effects have been reported at doses commonly used in these models .

Metabolic Pathways

This compound is not extensively metabolized in the body. It is primarily excreted unchanged in the feces and urine . The drug does not appear to interact significantly with metabolic enzymes or cofactors, and it does not seem to affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is distributed throughout the body, with highest concentrations found in the liver and kidneys . It is thought to be transported in the body bound to plasma proteins . The drug does not appear to accumulate in any specific tissues .

Subcellular Localization

As a small, lipophilic molecule, this compound can diffuse across cell membranes and may be found throughout the cell . Its primary site of action is the cell membrane, where the histamine H1 receptors are located . There is currently no evidence to suggest that this compound is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fexofenadine involves several key steps:

    Starting Material: The synthesis begins with the preparation of a key intermediate, 4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butanoic acid.

    Chiral Resolution: The racemic mixture of fexofenadine is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Final Steps: The isolated (S)-enantiomer is then purified and converted into its hydrochloride salt form for pharmaceutical use.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Fexofenadine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products

    Oxidation Products: Hydroxylated metabolites.

    Reduction Products: Reduced forms of the piperidine ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Fexofenadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.

    Industry: Used in the development of new antihistamine drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: Another second-generation antihistamine with similar non-sedative properties.

    Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.

    Desloratadine: An active metabolite of loratadine with enhanced potency.

Uniqueness

(S)-Fexofenadine is unique due to its high selectivity for histamine H1 receptors and minimal sedative effects. Its chiral purity also contributes to its effectiveness and safety profile, making it a preferred choice for treating allergic conditions.

Properties

IUPAC Name

2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901039730
Record name (S)-fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139965-11-0
Record name (S)-fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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